Cannabidivarin diacetate
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Overview
Description
Cannabidivarin diacetate is a derivative of cannabidivarin, a non-psychoactive cannabinoid found in the Cannabis plant. Cannabidivarin is known for its potential therapeutic properties, particularly its anticonvulsant effects. This compound is an analytical reference standard used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cannabidivarin diacetate involves the acetylation of cannabidivarin. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the cannabidivarin molecule .
Industrial Production Methods: Industrial production of cannabidivarin and its derivatives, including this compound, involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cannabidivarin diacetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Cannabidivarin diacetate is primarily used in scientific research for its potential therapeutic properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its effects on various biological systems, particularly its anticonvulsant properties.
Medicine: Investigated for its potential use in treating epilepsy and other neurological disorders.
Industry: Used in the development of cannabinoid-based pharmaceuticals and other therapeutic products
Mechanism of Action
Cannabidivarin diacetate exerts its effects through several molecular targets and pathways. It is known to interact with transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor. This interaction leads to the activation and subsequent desensitization of the receptor, which reduces neuronal hyperexcitability and contributes to its anticonvulsant effects. Additionally, this compound inhibits the activity of diacylglycerol lipase-α, an enzyme involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol .
Comparison with Similar Compounds
- Cannabidiol (CBD)
- Tetrahydrocannabivarin (THCV)
- Cannabigerol (CBG)
- Cannabichromene (CBC)
- Cannabinol (CBN) .
Cannabidivarin diacetate continues to be a subject of extensive research due to its potential therapeutic benefits and unique chemical properties. Its applications in various fields of science and industry highlight its significance as a valuable compound in cannabinoid research.
Properties
Molecular Formula |
C23H30O4 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylphenyl] acetate |
InChI |
InChI=1S/C23H30O4/c1-7-8-18-12-21(26-16(5)24)23(22(13-18)27-17(6)25)20-11-15(4)9-10-19(20)14(2)3/h11-13,19-20H,2,7-10H2,1,3-6H3/t19-,20+/m0/s1 |
InChI Key |
MBGDBEJCYBXCOE-VQTJNVASSA-N |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C |
Origin of Product |
United States |
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